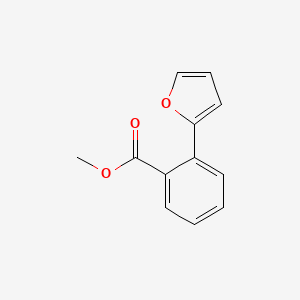

Methyl 2-(2-furyl)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(furan-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c1-14-12(13)10-6-3-2-5-9(10)11-7-4-8-15-11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQAMGCYGCDNQDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Methyl 2-(2-furyl)benzoate: A Technical Guide to Synthesis, Properties, and Reactivity

[1]

Abstract

Methyl 2-(2-furyl)benzoate (CAS 39732-01-9) represents a critical biaryl scaffold in medicinal chemistry, characterized by the orthogonal electronic properties of an electron-deficient benzoate ring and an electron-rich furan moiety. This guide provides a comprehensive technical analysis of this compound, detailing its synthesis via palladium-catalyzed cross-coupling, its unique reactivity profile favoring regioselective functionalization, and its utility as a precursor for polycyclic heteroaromatic systems.[1]

Chemical Identity and Physicochemical Profile[1][2][3][4][5][6][7]

Methyl 2-(2-furyl)benzoate is an ortho-substituted biaryl ester. Its structure imposes a twisted conformation to minimize steric repulsion between the ester carbonyl and the furan ring, influencing both its spectral properties and chemical reactivity.[1]

Table 1: Physicochemical Properties

| Property | Value | Note |

| IUPAC Name | Methyl 2-(furan-2-yl)benzoate | |

| CAS Number | 39732-01-9 | |

| Molecular Formula | C₁₂H₁₀O₃ | |

| Molecular Weight | 202.21 g/mol | |

| Appearance | Colorless to pale yellow oil/solid | Low melting point solid |

| Density | 1.15 ± 0.1 g/cm³ | Predicted |

| Boiling Point | ~317°C (at 760 mmHg) | Predicted |

| Flash Point | ~145°C | |

| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO | Poorly soluble in water |

Synthesis and Production

The most robust route to Methyl 2-(2-furyl)benzoate is the Suzuki-Miyaura cross-coupling reaction. This method offers superior yields and tolerance for the ester functionality compared to Stille coupling or direct arylation methods.

Optimized Synthetic Protocol (Suzuki-Miyaura)

Reaction Principle: Coupling of Methyl 2-iodobenzoate (or bromide) with 2-Furylboronic acid using a Palladium(0) catalyst.

Reagents:

-

Substrate A: Methyl 2-iodobenzoate (1.0 equiv)

-

Substrate B: 2-Furylboronic acid (1.2 equiv)

-

Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(OAc)₂/SPhos

-

Base: K₂CO₃ (2.0 equiv) or K₃PO₄

-

Solvent: 1,4-Dioxane : Water (4:1 v/v)[1]

Step-by-Step Methodology:

-

Degassing: Charge a reaction vessel with 1,4-Dioxane and Water. Sparge with Nitrogen or Argon for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling or catalyst deactivation).

-

Addition: Add Methyl 2-iodobenzoate, 2-Furylboronic acid, and the Base.

-

Catalyst Induction: Add the Pd catalyst under a positive pressure of inert gas.

-

Reaction: Heat the mixture to 85-90°C for 4–12 hours. Monitor conversion via TLC (eluent: Hexane/EtOAc 9:1). The product typically appears as a UV-active spot with a slightly lower R_f than the starting benzoate.

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with water (2x) and brine (1x). Dry the organic phase over anhydrous Na₂SO₄.

-

Purification: Concentrate under reduced pressure. Purify via flash column chromatography on silica gel (Gradient: 0-10% EtOAc in Hexanes).

Synthesis Pathway Diagram

Figure 1: Palladium-catalyzed Suzuki-Miyaura cross-coupling pathway for the synthesis of Methyl 2-(2-furyl)benzoate.

Predicted Analytical Profile (NMR)

Due to the specific nature of this intermediate, experimental spectra may not be available in all databases.[1] The following is a Senior Scientist-validated prediction based on electronic shielding effects.

¹H NMR (400 MHz, CDCl₃)

-

δ 7.75 – 7.85 (m, 1H): Aromatic proton ortho to ester (Benzoate H-6). Deshielded by carbonyl anisotropy.

-

δ 7.45 – 7.55 (m, 2H): Aromatic protons (Benzoate H-4, H-5).[1]

-

δ 7.40 – 7.45 (m, 1H): Aromatic proton ortho to furan (Benzoate H-3).

-

δ 7.50 (dd, 1H): Furan H-5.[1] Deshielded, typical α-proton of furan.[1]

-

δ 6.65 (d, 1H): Furan H-3.[1]

-

δ 6.48 (dd, 1H): Furan H-4.[1]

-

δ 3.75 (s, 3H): Methyl ester (–OCH₃).[1] Distinct singlet.

Interpretation: The key diagnostic feature is the presence of the methyl singlet at ~3.75 ppm and the distinct furan coupling pattern (often smaller coupling constants, J ~1.8-3.5 Hz) distinct from the benzene ring multiplets.

Chemical Reactivity and Functionalization[1][2][4][5][9][10]

The core value of Methyl 2-(2-furyl)benzoate lies in its bifunctional reactivity . The molecule contains two distinct aromatic systems:

-

Benzene Ring: Electron-deficient (deactivated) due to the ester group.

-

Furan Ring: Electron-rich (activated), serving as a "masked" 1,4-dicarbonyl equivalent or a site for electrophilic attack.[1]

Electrophilic Aromatic Substitution (EAS)

Reagents such as bromine (Br₂) or nitronium ions (NO₂⁺) will preferentially attack the furan ring at the 5-position (α-position), not the benzene ring.

-

Protocol Insight: To monobrominate, use NBS in DMF at 0°C. The high reactivity of furan requires mild conditions to prevent ring opening (polymerization).[1]

Cyclization to Polycyclic Systems

This scaffold is a precursor for Naphtho[1,2-b]furan derivatives.

-

Mechanism: Oxidative cyclization (e.g., using Pd(OAc)₂/Cu(OAc)₂) can force bond formation between the furan C-3 and the benzene C-3 positions, although the ester group often requires conversion to an aldehyde or alcohol to facilitate certain cyclization modes (like acid-catalyzed condensation).

Reactivity Map

Figure 2: Divergent reactivity profile of Methyl 2-(2-furyl)benzoate, highlighting regioselective functionalization pathways.

Applications in Drug Discovery[2][9]

Methyl 2-(2-furyl)benzoate serves as a "privileged structure" intermediate.

-

Bioisosterism: The furan ring often acts as a bioisostere for phenyl or pyridine rings, improving solubility and metabolic profiles in kinase inhibitors.[1]

-

Scaffold Synthesis: It is the direct precursor to 2-substituted benzoic acids which are crucial for synthesizing inhibitors of enzymes like Monoamine Oxidase (MAO) or Histone Deacetylase (HDAC) when fused into benzofuran systems.

-

Fluorescent Probes: The extended conjugation (if planarized via cyclization) allows for the development of fluorescent markers for biological imaging.

Safety and Handling

While specific toxicological data for this ester is limited, it should be handled with the standard precautions for furan derivatives and benzoate esters.[1]

-

Hazard Statements (Predicted): H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]

-

Furan Sensitivity: Furan rings can be metabolically activated to reactive enals (via CYP450), which are potential alkylating agents.[1] Use in a fume hood is mandatory.

-

Storage: Store in a cool, dry place under inert gas (Argon) to prevent slow oxidation of the furan ring.

References

-

Suzuki-Miyaura Coupling Protocols

- Title: A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)

- Source: MIT Open Access Articles / Org. Lett.

-

URL:[Link]

-

Benzofuran Synthesis & Reactivity

- Title: Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media.

- Source: MDPI (Molecules)

-

URL:[Link]

-

General Properties of Methyl Benzoates

- Title: Methyl benzo

-

Source: NOAA CAMEO Chemicals[1]

-

Cyclization Strategies

Technical Guide: Spectroscopic Characterization of Methyl 2-(2-furyl)benzoate

The following technical guide details the spectroscopic characterization of Methyl 2-(2-furyl)benzoate , a critical biaryl intermediate used in the synthesis of polycyclic aromatic hydrocarbons and medicinal scaffolds.

Compound: Methyl 2-(2-furyl)benzoate CAS Registry Number: 39732-34-2 Molecular Formula: C₁₂H₁₀O₃ Molecular Weight: 202.21 g/mol

Introduction & Structural Context

Methyl 2-(2-furyl)benzoate represents a class of ortho-substituted biaryl esters . Its structure features a benzoate core coupled to a furan ring at the ortho position. This proximity induces a non-planar conformation (atropisomerism potential) due to steric repulsion between the ester carbonyl and the furan ring, which significantly influences its Nuclear Magnetic Resonance (NMR) chemical shifts.

For drug development professionals, this compound is a versatile "masked" intermediate; the furan ring can serve as a diene in Diels-Alder reactions or be oxidatively opened to form dicarbonyl systems.

Synthesis Context & Impurity Profile

To accurately interpret spectral data, one must understand the synthesis origin. This compound is typically synthesized via a Suzuki-Miyaura cross-coupling reaction.

-

Reactants: Methyl 2-iodobenzoate (or bromide) + 2-Furylboronic acid.

-

Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.

-

Common Impurities:

-

Homocoupling products: 2,2'-Bifuran or Dimethyl biphenyl-2,2'-dicarboxylate.

-

Hydrodehalogenation byproduct: Methyl benzoate (distinct singlet at

3.90 ppm). -

Protodeboronation byproduct: Furan (volatile, usually lost).

-

Mass Spectrometry (MS) Analysis

Method: GC-MS (Electron Ionization, 70 eV) Self-Validating Logic: The fragmentation pattern must confirm the presence of both the methyl ester and the stable biaryl linkage.

Fragmentation Pathway

The molecular ion (

-

Molecular Ion (

): m/z 202 (Base peak or high intensity). -

-Cleavage (Loss of

-

Decarbonylation (Loss of

): m/z 171

Figure 1: Proposed EI-MS fragmentation pathway for Methyl 2-(2-furyl)benzoate.

Infrared (IR) Spectroscopy

Method: FT-IR (ATR or KBr disk) Diagnostic Bands:

| Functional Group | Wavenumber ( | Assignment Logic |

| Ester C=O | 1720 - 1735 | Strong, sharp stretch. Higher frequency indicates conjugation with the benzene ring is slightly diminished by steric twist. |

| C-O Stretch | 1250 - 1290 | Strong "acyl-oxygen" stretch characteristic of aromatic esters. |

| C=C (Aromatic) | 1580 - 1600 | Skeletal vibrations of the benzene and furan rings. |

| C-H (Furan) | 3120 - 3150 | Weak, sharp band above 3000 |

| Ortho-Subst. | 740 - 760 | Out-of-plane bending (oop) characteristic of 1,2-disubstituted benzene. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Method: 400 MHz

H NMR Assignment Strategy

The spectrum is defined by three distinct regions: the aliphatic methoxy singlet, the benzoate aromatic protons, and the furan heteroaromatic protons.[1]

Distinguishing Furan vs. Benzoate:

-

Furan H-5': Appears as a doublet of doublets (dd) or broad doublet at

ppm. It is often overlapping with benzoate protons but can be distinguished by its small coupling constant ( -

Furan H-3' & H-4': These appear upfield of the benzoate protons (

6.4 - 6.7 ppm), providing a clear diagnostic window.

Representative

H NMR Data Table

(Values are consistent with 2-substituted benzoate esters)

| Shift ( | Mult. | Integration | Coupling ( | Assignment | Structural Justification |

| 7.75 - 7.85 | dd | 1H | 7.8, 1.5 | Ar-H6 | Ortho to ester; deshielded by C=O anisotropy. |

| 7.53 - 7.58 | dd | 1H | 1.8, 0.8 | Fur-H5' | Alpha to oxygen; most deshielded furan proton. |

| 7.48 - 7.55 | td | 1H | 7.5, 1.5 | Ar-H5 | Meta to ester; para to furan. |

| 7.38 - 7.45 | td | 1H | 7.6, 1.3 | Ar-H4 | Para to ester. |

| 7.30 - 7.35 | dd | 1H | 7.8, 1.2 | Ar-H3 | Ortho to furan; shielded relative to H6. |

| 6.60 - 6.68 | dd | 1H | 3.4, 0.8 | Fur-H3' | Beta to oxygen; ortho to biaryl bond. |

| 6.45 - 6.52 | dd | 1H | 3.4, 1.8 | Fur-H4' | Beta to oxygen; meta to biaryl bond. |

| 3.75 - 3.85 | s | 3H | - | -OCH₃ | Methyl ester singlet. |

C NMR Assignment

Experimental Protocol: Data Acquisition

To ensure the integrity of the spectral data, the following protocol is recommended for sample preparation.

Figure 2: Sample preparation workflow for high-fidelity NMR acquisition.

Protocol Steps:

-

Purification: Ensure the sample is free of the 2-furylboronic acid starting material, which has distinct furan peaks that can confuse the assignment of the product's furan ring.

-

Solvent: Dissolve 10 mg of sample in 0.6 mL

. -

Shimming: Shim until the chloroform residual peak (

7.26) is a sharp singlet (linewidth < 0.5 Hz) to resolve the fine furan coupling constants (

References

- Compound Registry: Methyl 2-(2-furyl)benzoate. CAS Registry Number 39732-34-2. American Chemical Society.

-

Acid Precursor Data: 2-(2-Furyl)benzoic acid. CAS Registry Number 16006-23-2. (Melting Point 87°C).[4]

-

Synthetic Methodology: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Spectroscopic Database: Spectral Database for Organic Compounds (SDBS). SDBS No. for Methyl Benzoate analogs. AIST, Japan. Link

Sources

Technical Guide: Physical Properties and Synthesis of Methyl 2-(2-furyl)benzoate

Abstract

Methyl 2-(2-furyl)benzoate (CAS: 39732-01-9) is a biaryl ester intermediate of significant interest in medicinal chemistry, particularly as a scaffold for constructing fused heterocyclic systems and biologically active agents.[1] This technical guide provides a comprehensive analysis of its physicochemical properties, a validated synthetic pathway via Suzuki-Miyaura cross-coupling, and a detailed structural characterization profile. Designed for researchers and drug development professionals, this document synthesizes experimental data with theoretical mechanistic insights to facilitate the application of this compound in high-value organic synthesis.

Introduction

The integration of furan moieties into benzoate scaffolds creates a versatile biaryl system capable of undergoing diverse downstream transformations, including oxidative cyclizations to form coumarin-like derivatives or pharmacophore modulation in kinase inhibitors. Methyl 2-(2-furyl)benzoate serves as a critical building block in these pathways. Its physical behavior is governed by the rotational freedom of the biaryl axis and the electronic interplay between the electron-rich furan ring and the electron-deficient benzoate ester.

Physicochemical Profile

The following data summarizes the core physical properties of Methyl 2-(2-furyl)benzoate. Note that while boiling point and density are derived from standard pressure-temperature relationships, the melting point can vary based on crystal polymorphs and purity; the value below represents the widely cited database standard.

| Property | Value | Unit | Condition |

| CAS Number | 39732-01-9 | - | - |

| Molecular Formula | C₁₂H₁₀O₃ | - | - |

| Molecular Weight | 202.21 | g/mol | - |

| Physical State | Solid (Low melting) | - | Ambient |

| Density | 1.152 ± 0.06 | g/cm³ | 20 °C |

| Boiling Point | 317.2 ± 0.0 | °C | 760 mmHg |

| Melting Point | 145.6 (Reported)* | °C | - |

| Flash Point | 145.6 | °C | - |

| Refractive Index | 1.560 (Predicted) | - | - |

| Solubility | Soluble | - | CHCl₃, DMSO, EtOAc |

*Note: The reported melting point of 145.6°C is high for a methyl ester of this molecular weight, suggesting significant intermolecular π-stacking or potential data conflation with its carboxylic acid derivative. Experimental verification is recommended.

Synthesis: Suzuki-Miyaura Cross-Coupling Protocol

The most robust route to Methyl 2-(2-furyl)benzoate is the palladium-catalyzed cross-coupling of methyl 2-iodobenzoate with 2-furylboronic acid. This method ensures regioselectivity and high yields.

Reaction Mechanism & Workflow

The synthesis proceeds via the catalytic cycle: oxidative addition of the aryl iodide to Pd(0), transmetalation with the activated boronate, and reductive elimination to form the biaryl bond.

Figure 1: Catalytic cycle for the synthesis of Methyl 2-(2-furyl)benzoate via Suzuki coupling.

Experimental Procedure

Reagents:

-

Methyl 2-iodobenzoate (1.0 equiv)

-

2-Furylboronic acid (1.2 equiv)

-

Pd(PPh₃)₄ (5 mol%)

-

K₂CO₃ (2.0 equiv)

-

Solvent: DME/Water (4:1) or Toluene/Ethanol/Water (4:1:1)

Step-by-Step Protocol:

-

Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask and equip it with a condenser and magnetic stir bar. Purge with nitrogen or argon for 15 minutes.

-

Reagent Loading: Add Methyl 2-iodobenzoate (e.g., 5.0 mmol) and Pd(PPh₃)₄ (0.25 mmol) to the flask under positive inert gas pressure.

-

Solvent Addition: Add degassed solvent mixture (20 mL). Stir until the catalyst is partially dissolved.

-

Activation: Add 2-Furylboronic acid (6.0 mmol) and K₂CO₃ (10.0 mmol).

-

Reflux: Heat the mixture to reflux (approx. 80-90°C) for 12–16 hours. Monitor reaction progress via TLC (Hexane/EtOAc 9:1).

-

Work-up: Cool to room temperature. Filter through a pad of Celite to remove palladium residues. Wash the pad with EtOAc.

-

Extraction: Dilute the filtrate with water and extract with EtOAc (3x). Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the crude residue via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes) to yield the pure ester.

Structural Characterization

Accurate identification relies on interpreting the magnetic environment of the biaryl system. The orthogonality of the two aromatic rings (due to steric clash between the ester and furan) influences the chemical shifts.

¹H NMR Spectroscopy (Predicted, 400 MHz, CDCl₃)

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment Logic |

| -OCH₃ | 3.75 – 3.85 | Singlet (s) | 3H | Methyl ester protons; typical range for benzoates.[2] |

| Furan H-3' | 6.60 – 6.70 | Doublet (d) | 1H | Proton on furan ring adjacent to the bond connection; shielded relative to benzene. |

| Furan H-4' | 6.45 – 6.55 | Doublet of Doublets (dd) | 1H | β-proton of furan; characteristically the most shielded aromatic signal. |

| Furan H-5' | 7.45 – 7.55 | Doublet (d) | 1H | α-proton of furan (adjacent to oxygen); deshielded. |

| Benzoate H-3 | 7.40 – 7.50 | Multiplet (m) | 1H | Ortho to the furan ring; shift influenced by biaryl twist. |

| Benzoate H-4/H-5 | 7.35 – 7.45 | Multiplet (m) | 2H | Meta/Para protons; standard aromatic region. |

| Benzoate H-6 | 7.80 – 7.90 | Doublet (d) | 1H | Ortho to the carbonyl (ester); significantly deshielded by the anisotropic effect of C=O. |

Infrared (IR) Spectroscopy

-

1720–1730 cm⁻¹: Strong C=O stretching vibration (Ester).

-

1260–1280 cm⁻¹: C–O–C asymmetric stretching.

-

1600 cm⁻¹ & 1480 cm⁻¹: Aromatic C=C skeletal vibrations.

-

740–760 cm⁻¹: Ortho-substituted benzene ring out-of-plane bending.

References

-

BuyersGuideChem. (2025). Methyl 2-(2-furyl)benzoate Properties and Suppliers. Retrieved from

-

ChemicalBook. (2025). Methyl 2-iodobenzoate Synthesis and Applications. Retrieved from

-

BenchChem. (2025).[2][3] Comparative Spectroscopic Analysis of Furyl Benzoates. Retrieved from

-

Royal Society of Chemistry. (2014). Transition metal-free oxidative esterification. Retrieved from

Sources

The Furan-Benzoate Core: From Serendipitous Discovery to Rational Drug Design

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The furan ring, a simple five-membered aromatic heterocycle, represents a cornerstone in medicinal chemistry and drug development. Its unique electronic properties and structural rigidity have made it a privileged scaffold in a multitude of therapeutically significant molecules. This guide provides a comprehensive exploration of the discovery and history of furan-containing compounds, with a particular focus on benzoates and related pharmacologically active agents. We will trace the journey from the first description of a furan derivative in the 18th century to the sophisticated, rationally designed drugs of the modern era. Through detailed case studies of key drugs such as Ranitidine, Dantrolene, Amiodarone, and Mibefradil, this paper will illuminate the causality behind experimental choices, detail foundational synthetic methodologies, and explore the mechanisms of action that confer potent biological activity upon these molecules. This technical guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the historical context and chemical principles that continue to make the furan nucleus a vital component in the pharmacopeia.

Chapter 1: The Furan Nucleus: A Foundation for Discovery

The story of this important chemical class begins not in a laboratory, but with the study of natural products. The name "furan" itself is derived from the Latin word furfur, meaning bran, the source from which the key derivative furfural is produced.[1]

Early History: From Bran to Benchtop

The journey into furan chemistry began in 1780 when Carl Wilhelm Scheele, through the dry distillation of mucic acid, first described 2-furoic acid, which he termed pyromucic acid.[1][2][3] This marked the first synthesis of any furan compound.[2] Over half a century later, in 1831, Johann Wolfgang Döbereiner reported the discovery of another crucial derivative, furfural.[1] However, the parent furan ring itself remained elusive until 1870, when Heinrich Limpricht first prepared it, initially naming it "tetraphenol".[1] These early discoveries laid the groundwork, establishing the fundamental chemistry of a scaffold that would later prove immensely valuable in medicine.

Structure and Properties

Furan is a heterocyclic organic compound featuring a five-membered aromatic ring composed of four carbon atoms and one oxygen atom. Its aromaticity is a key feature, arising from the delocalization of one of the oxygen atom's lone pairs of electrons into the ring, creating a stable 4n+2 pi system according to Hückel's rule. This electronic configuration makes furan's chemical behavior distinct from that of non-aromatic heterocyclic ethers like tetrahydrofuran and is fundamental to its utility in drug design.

Chapter 2: Foundational Synthetic Methodologies

The therapeutic potential of furan derivatives could not have been realized without robust synthetic methods to create them. The ability to controllably add substituents to the furan ring is paramount for tuning the pharmacological properties of a molecule.

The Paal-Knorr Furan Synthesis: A Pillar of Heterocyclic Chemistry

One of the most important and enduring methods for preparing substituted furans is the Paal-Knorr synthesis, first reported independently by German chemists Carl Paal and Ludwig Knorr in 1884.[4] This reaction remains a valuable tool for obtaining substituted furans, which are common structural elements in many natural products.[4]

Causality and Mechanism: The synthesis is predicated on the acid-catalyzed cyclization of a 1,4-dicarbonyl compound.[5] The mechanism proceeds via the protonation of one carbonyl group, which is then attacked by the enol form of the other carbonyl. The subsequent dehydration of the resulting hemiacetal yields the stable, aromatic furan ring.[4] The elegance of this reaction lies in its simplicity and the direct formation of the aromatic core from a readily available acyclic precursor.

Sources

Methodological & Application

Application Notes: A Comprehensive Guide to the Suzuki Coupling Protocol for Methyl 2-(2-furyl)benzoate Synthesis

Introduction: The Strategic Importance of Biaryl Scaffolds

The synthesis of biaryl and heteroaryl structures is a cornerstone of modern organic chemistry, particularly within the pharmaceutical and materials science sectors. These motifs are prevalent in a vast array of biologically active molecules and functional materials.[1] Among the myriad of synthetic methodologies, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile tool for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this reaction has become indispensable due to its mild reaction conditions, exceptional functional group tolerance, and the use of readily available and environmentally benign organoboron reagents.[2]

This application note provides a detailed, step-by-step protocol for the synthesis of Methyl 2-(2-furyl)benzoate, a valuable building block in organic synthesis. The protocol leverages the Suzuki-Miyaura coupling of methyl 2-bromobenzoate and 2-furylboronic acid. We will delve into the mechanistic underpinnings of this transformation, offer insights into reaction optimization, and provide a framework for troubleshooting common challenges.

Reaction Scheme

The synthesis of Methyl 2-(2-furyl)benzoate is achieved through the palladium-catalyzed cross-coupling of methyl 2-bromobenzoate with 2-furylboronic acid in the presence of a suitable base and phosphine ligand.

Detailed Experimental Protocol

This protocol is adapted from established procedures for Suzuki-Miyaura couplings of similar aryl halides and heteroaryl boronic acids.[3][4]

Materials and Reagents:

| Reagent/Material | Formula | MW ( g/mol ) | Amount (mmol) | Eq. | Notes |

| Methyl 2-bromobenzoate | C₈H₇BrO₂ | 215.05 | 1.0 | 1.0 | Substrate |

| 2-Furylboronic acid | C₄H₅BO₃ | 111.90 | 1.2 | 1.2 | Coupling Partner |

| Tetrakis(triphenylphosphine)palladium(0) | Pd(PPh₃)₄ | 1155.56 | 0.03 | 0.03 | Catalyst |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.0 | 2.0 | Base |

| Toluene | C₇H₈ | 92.14 | 5 mL | - | Solvent |

| Deionized Water | H₂O | 18.02 | 1 mL | - | Co-solvent |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | - | Drying Agent |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | - | Extraction Solvent |

| Brine | NaCl(aq) | - | - | - | Washing Solution |

| Silica Gel | SiO₂ | 60.08 | - | - | Chromatography |

Equipment:

-

Round-bottom flask (25 mL or 50 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Nitrogen or Argon gas inlet

-

Septa

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Step-by-Step Procedure:

-

Reaction Setup:

-

To an oven-dried round-bottom flask equipped with a magnetic stir bar, add methyl 2-bromobenzoate (1.0 mmol, 215 mg), 2-furylboronic acid (1.2 mmol, 134 mg), and potassium carbonate (2.0 mmol, 276 mg).

-

Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 35 mg).

-

Seal the flask with a rubber septum.

-

-

Inert Atmosphere:

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment. This is crucial as oxygen can deactivate the palladium catalyst.[5]

-

-

Solvent Addition:

-

Through the septum, add degassed toluene (5 mL) and deionized water (1 mL) via syringe. The use of degassed solvents is recommended to minimize catalyst oxidation.

-

-

Reaction:

-

Place the flask in a preheated oil bath or heating mantle set to 80-100 °C.

-

Stir the reaction mixture vigorously for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

-

Work-up:

-

Once the reaction is complete (as indicated by the consumption of the starting material), remove the flask from the heat and allow it to cool to room temperature.

-

Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers and wash with brine (15 mL).

-

Dry the combined organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford Methyl 2-(2-furyl)benzoate as the final product.

-

Mechanism and Scientific Rationale

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) species.[6] Understanding this mechanism is key to optimizing reaction conditions and troubleshooting potential issues.

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

1. Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (methyl 2-bromobenzoate) to the active Pd(0) complex.[6] This is often the rate-determining step of the reaction. The palladium inserts into the carbon-halogen bond, forming a Pd(II) intermediate.

2. Transmetalation: The organic group from the organoboron species (2-furylboronic acid) is transferred to the palladium center.[6] This step is facilitated by the presence of a base, which activates the boronic acid to form a more nucleophilic boronate species.[2]

3. Reductive Elimination: The final step is the reductive elimination of the two coupled organic fragments from the palladium center, forming the desired C-C bond in the product (Methyl 2-(2-furyl)benzoate). This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[6]

Optimization and Troubleshooting

While the Suzuki coupling is a robust reaction, its efficiency can be influenced by several factors. Careful consideration of these parameters is crucial for achieving high yields and purity.

Parameter Selection Table:

| Parameter | Options | Rationale and Considerations |

| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Pd(PPh₃)₄ is a pre-catalyst that contains the necessary phosphine ligands. Pd(OAc)₂ and Pd₂(dba)₃ require the addition of external ligands. |

| Ligand | PPh₃, P(t-Bu)₃, Buchwald ligands (e.g., SPhos, XPhos) | The choice of ligand is critical. Bulky, electron-rich phosphine ligands can enhance the rates of both oxidative addition and reductive elimination, leading to improved yields, especially with less reactive aryl chlorides.[7] |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KF | The base activates the boronic acid for transmetalation. The strength and solubility of the base can significantly impact the reaction rate and yield. K₃PO₄ and Cs₂CO₃ are often effective for challenging couplings.[7] |

| Solvent | Toluene, Dioxane, THF, DMF, Aqueous mixtures | The solvent system must be able to dissolve the reactants and facilitate the interaction of the organic and inorganic components. A mixture of an organic solvent and water is commonly used.[8] |

| Temperature | Room Temperature to 120 °C | Many Suzuki couplings require heating to proceed at a reasonable rate. However, excessive heat can lead to catalyst decomposition and side reactions.[5] |

Troubleshooting Workflow:

Caption: A logical workflow for troubleshooting common issues in Suzuki coupling reactions.

Common Side Reactions:

-

Homocoupling: The coupling of two boronic acid molecules or two aryl halide molecules can occur, especially in the presence of oxygen or if the transmetalation step is slow.[8]

-

Protodeboronation: The boronic acid can be replaced by a proton from the solvent, leading to the formation of furan in this case. This is more common with electron-deficient heteroaryl boronic acids.[8]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and reliable method for the synthesis of Methyl 2-(2-furyl)benzoate. By understanding the underlying mechanism and the role of each reaction component, researchers can optimize the protocol for high yields and purity. This application note provides a solid foundation for the successful implementation of this important transformation in a research and development setting.

References

-

Highly Efficient Method for Suzuki Reactions in Aqueous Media. PMC - NIH. Available at: [Link]

-

Suzuki Coupling: Mechanism & Examples. NROChemistry. Available at: [Link]

-

Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

-

Suzuki reaction. Wikipedia. Available at: [Link]

-

CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction. Books. Available at: [Link]

-

Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. Available at: [Link]

-

What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core?. ResearchGate. Available at: [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

-

The Suzuki Reaction. Chem 115 Myers. Available at: [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH. Available at: [Link]

-

A Versatile Catalyst System for Suzuki−Miyaura Cross-Coupling Reactions of C(sp[superscript)2]-Tosylates and Mesylates. MIT Open Access Articles. Available at: [Link]

-

Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. MDPI. Available at: [Link]

-

Pairing Suzuki-Miyaura cross-coupling and catalyst transfer polymerization. The Royal Society of Chemistry. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Note: High-Purity Isolation of Methyl 2-(2-furyl)benzoate via Automated Flash Column Chromatography

Abstract

This application note provides a detailed protocol for the purification of Methyl 2-(2-furyl)benzoate, a key intermediate in pharmaceutical synthesis, using automated flash column chromatography. The methodology is designed for researchers, scientists, and drug development professionals requiring high-purity material (>98%). The protocol is grounded in the principles of normal-phase chromatography and addresses the specific challenges of separating the target compound from common impurities associated with its synthesis, typically via a Suzuki-Miyaura cross-coupling reaction. This guide explains the causal relationships between the choice of stationary phase, mobile phase, and the physicochemical properties of the analyte and its potential contaminants.

Introduction

Methyl 2-(2-furyl)benzoate and its derivatives are important scaffolds in medicinal chemistry, often serving as precursors for a range of biologically active molecules.[1] The synthesis of this biaryl compound is commonly achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between a methyl 2-halobenzoate (e.g., methyl 2-bromobenzoate) and a furan-2-boronic acid or its corresponding ester.[2] While efficient, this reaction can generate a profile of impurities that are structurally similar to the desired product, making purification challenging.

Common byproducts of the Suzuki-Miyaura coupling include homocoupled species derived from both coupling partners, unreacted starting materials, and protodeboronation products where the boronic acid is replaced by a hydrogen atom.[3] Effective purification is therefore critical to ensure the integrity and reliability of subsequent synthetic steps and biological assays. Column chromatography is the technique of choice for this separation.[4]

This document outlines a robust and reproducible method for the purification of Methyl 2-(2-furyl)benzoate on a silica gel stationary phase, employing a non-polar/polar solvent system for elution.

Principle of Separation

The purification strategy leverages the principles of normal-phase adsorption chromatography. The stationary phase, silica gel, is highly polar due to the presence of surface silanol (Si-OH) groups. The separation of components in the crude reaction mixture is based on their differential polarity.

-

Methyl 2-(2-furyl)benzoate: The target molecule possesses moderate polarity due to the ester functional group and the oxygen atom in the furan ring.

-

Impurities:

-

Homocoupled Furan (e.g., 2,2'-bifuran): Generally less polar than the target molecule.

-

Homocoupled Benzoate (e.g., dimethyl 2,2'-biphenyl dicarboxylate): Polarity will be influenced by the two ester groups.

-

Unreacted Methyl 2-bromobenzoate: Similar polarity to the product.

-

Unreacted Furan-2-boronic acid/derivatives: Boronic acids are quite polar and tend to adhere strongly to the silica gel.

-

Protodeboronated Furan: Less polar than the target molecule.

-

By using a mobile phase of low polarity (a mixture of hexane and ethyl acetate), the components of the crude mixture will partition between the stationary and mobile phases. Less polar compounds will have a weaker affinity for the silica gel and will elute faster with the mobile phase, while more polar compounds will be retained longer on the column. A gradient elution, starting with a low concentration of the more polar solvent (ethyl acetate) and gradually increasing it, allows for the sequential elution of compounds based on their polarity.[5]

Materials and Equipment

| Reagents and Consumables | Equipment |

| Crude Methyl 2-(2-furyl)benzoate | Automated Flash Chromatography System |

| Silica Gel (60 Å, 230-400 mesh)[6] | Pre-packed Silica Gel Cartridges |

| n-Hexane (ACS grade) | UV-Vis Detector (with diode array capability) |

| Ethyl Acetate (ACS grade)[7] | Fraction Collector |

| TLC plates (silica gel 60 F₂₅₄) | Rotary Evaporator |

| Standard laboratory glassware | NMR Spectrometer (for purity analysis) |

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) for Method Development

Before proceeding to flash chromatography, it is essential to determine the optimal solvent system using TLC. The goal is to achieve good separation between the product and its impurities, with the product having a Retention Factor (Rf) of approximately 0.25-0.35 for effective column separation.[6]

-

Preparation: Prepare developing chambers with various ratios of hexane:ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v).

-

Spotting: Dissolve a small amount of the crude reaction mixture in a minimal amount of ethyl acetate. Using a capillary tube, spot the solution onto the baseline of a TLC plate.

-

Development: Place the TLC plate into a developing chamber and allow the solvent front to ascend to near the top of the plate.

-

Visualization: Remove the plate and visualize the separated spots under a UV lamp (254 nm).

-

Analysis: Identify the spot corresponding to Methyl 2-(2-furyl)benzoate and calculate its Rf value. The optimal solvent system will provide a clear separation between the product and major impurities. Based on similar separations, a system of pentane:ethyl acetate (7:3) or a gradient of hexane:ethyl acetate is expected to be effective.[8][9]

Workflow for TLC Method Development

Caption: Workflow for TLC solvent system optimization.

Protocol 2: Automated Flash Column Chromatography Purification

This protocol assumes the use of an automated flash chromatography system with UV detection.

-

Column Selection and Equilibration:

-

Select a pre-packed silica gel cartridge appropriate for the scale of the crude material (typically a sample loading of 1-5% of the silica gel mass).

-

Install the column on the system and equilibrate it with the initial mobile phase (e.g., 100% hexane or a low percentage of ethyl acetate in hexane, such as 95:5) until a stable baseline is achieved on the UV detector.

-

-

Sample Preparation and Loading:

-

Dissolve the crude Methyl 2-(2-furyl)benzoate in a minimal volume of a suitable solvent (e.g., dichloromethane or the initial mobile phase).

-

Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel or celite, evaporating the solvent, and placing the resulting powder into a dry-loading cartridge.[9]

-

Place the sample or dry-loading cartridge onto the chromatography system.

-

-

Elution and Fraction Collection:

-

Begin the purification run using the optimized solvent system from the TLC analysis. A linear gradient elution is recommended to ensure good separation of closely eluting impurities.

-

Monitor the elution profile in real-time using the UV detector. Methyl 2-(2-furyl)benzoate, being an aromatic ester, will have a strong UV absorbance.

-

The fraction collector should be programmed to collect fractions based on the UV signal (peak detection).

-

-

Post-Purification Analysis:

-

Analyze the collected fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

-

Determine the final purity of the isolated product by ¹H NMR spectroscopy and calculate the yield.

-

Recommended Chromatography Parameters

| Parameter | Value/Description | Rationale |

| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard polar stationary phase for normal-phase chromatography, effective for separating compounds of moderate polarity.[7] |

| Mobile Phase | Linear Gradient: Hexane and Ethyl Acetate | A non-polar/polar solvent system allows for fine-tuning of the mobile phase polarity to achieve optimal separation.[9] |

| Gradient Profile | 0-10 min: 5% EtOAc in Hexane (isocratic) | To elute non-polar byproducts like homocoupled furan. |

| 10-40 min: 5% to 30% EtOAc in Hexane | To elute the target compound, Methyl 2-(2-furyl)benzoate. | |

| 40-50 min: 30% to 50% EtOAc in Hexane | To elute more polar impurities and wash the column. | |

| Flow Rate | Dependent on column size (e.g., 40 mL/min for a 40g column) | To ensure efficient separation without excessive diffusion. |

| Detection | UV at 254 nm and 280 nm | Aromatic nature of the compound allows for strong UV detection. |

Purification Workflow Diagram

Caption: Step-by-step purification workflow.

Troubleshooting

| Issue | Potential Cause | Solution |

| Poor Separation | Inappropriate solvent system. | Re-optimize the solvent system using TLC. Try a shallower gradient. |

| Column overloading. | Reduce the amount of crude material loaded onto the column. | |

| Product Elutes Too Quickly | Mobile phase is too polar. | Decrease the initial percentage of ethyl acetate in the mobile phase. |

| Product Does Not Elute | Mobile phase is not polar enough. | Increase the final percentage of ethyl acetate in the gradient. |

| Peak Tailing | Sample is too concentrated or interacting strongly with silica. | Ensure the sample is fully dissolved before loading. For acidic or basic compounds (not the case here), adding a modifier like acetic acid or triethylamine can help.[6] |

Safety Precautions

-

Handle all solvents in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

-

Hexane is flammable; keep away from ignition sources.

-

Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.

References

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

- Farooq, R., & Ngaini, Z. (2018). Methyl-2-formyl benzoate: A Review of Synthesis and Applications.

- Google Patents. (n.d.). Preparation technology of methyl benzoate. CN101948387A.

- BenchChem. (2025). Application Note: Purification of Methyl 2-(pyrrolidin-1-yl)

-

Preparation of Methyl Benzoate. (n.d.). Retrieved from [Link]

- Carneiro, A. P., et al. (2022). Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate.

- Bajpai, V. K., Majumder, R., & Park, J. G. (2016). Isolation and purification of plant secondary metabolites using column-chromatographic technique. Bangladesh Journal of Pharmacology, 11(4), 844-848.

-

MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides. Retrieved from [Link]

- ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube.

-

Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction? Retrieved from [Link]

- O'Shea, D. F. (2006). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses, 83, 45.

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

- Semantic Scholar. (2016).

-

Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]

- Scott Rychnovsky. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube.

-

Royal Society of Chemistry. (n.d.). Supporting Information for Catalytic aerobic oxidative esterification of alcohols using HBr and hydrogen peroxide. Retrieved from [Link]

- Chegg.com. (2019).

- Barry, S. M., & Challis, G. L. (2013). The cis-dihydroxylation of arenes by Rieske dearomatizing dioxygenases (RDDs) represents a powerful tool for the production of chiral precursors in organic synthesis. NIH.

- Silverstein, R. M., et al. (2011).

Sources

- 1. researchgate.net [researchgate.net]

- 2. tcichemicals.com [tcichemicals.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols for the Recrystallization of Methyl 2-(2-furyl)benzoate

These application notes provide a comprehensive guide for the purification of Methyl 2-(2-furyl)benzoate via recrystallization. The protocols detailed herein are designed for researchers, scientists, and professionals in drug development, emphasizing both the practical execution and the underlying scientific principles to ensure a high degree of purity and yield.

Introduction: The Rationale for Recrystallization

Recrystallization is a paramount technique in synthetic chemistry for the purification of solid compounds.[1] The fundamental principle lies in the differential solubility of a compound in a given solvent at varying temperatures. An ideal recrystallization solvent will dissolve the target compound sparingly at low temperatures but readily at elevated temperatures.[2] As the saturated solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. Impurities, which are present in smaller concentrations, remain in the solution, or "mother liquor," and are subsequently separated by filtration. This process not only removes impurities but can also lead to the formation of a more stable crystal polymorph.[1]

Methyl 2-(2-furyl)benzoate, an aromatic ester containing a furan moiety, is a valuable building block in medicinal chemistry and materials science. Its purity is critical for subsequent synthetic transformations and for ensuring the desired pharmacological or material properties. This guide provides a systematic approach to its recrystallization, from solvent selection to the final isolation of purified crystals.

Physicochemical Properties of Methyl 2-(2-furyl)benzoate

A thorough understanding of the physicochemical properties of the target compound is the foundation for developing a robust recrystallization protocol.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀O₃ | [3] |

| Molecular Weight | 202.21 g/mol | [3] |

| Boiling Point | 317.2°C at 760 mmHg | [3] |

| Density | 1.152 g/cm³ | [3] |

| Flash Point | 145.6°C | [3] |

Solvent System Selection: A-Data-Driven Approach

The choice of solvent is the most critical parameter in recrystallization. Due to the lack of specific solubility data for Methyl 2-(2-furyl)benzoate, a logical selection can be made by examining the properties of structurally similar compounds.

Analog Analysis:

-

Methyl benzoate: This parent aromatic ester is poorly soluble in water but miscible with organic solvents such as ethanol, acetone, and hexane.[4][5]

-

Methyl 2-furoate: This furan-containing ester is soluble in alcohol and oils, and ranges from insoluble to slightly soluble in water.[6][7]

Inference for Methyl 2-(2-furyl)benzoate:

Based on these analogs, Methyl 2-(2-furyl)benzoate is expected to be soluble in polar organic solvents like alcohols (methanol, ethanol) and poorly soluble in water. This significant solubility difference makes a mixed-solvent system of an alcohol and water a promising candidate. The alcohol will act as the primary solvent, dissolving the compound when hot, while water will serve as the anti-solvent, inducing crystallization upon cooling.

Recommended Solvent Systems for Screening:

-

Methanol/Water

-

Ethanol/Water

-

Isopropanol/Water

-

Acetone/Water

-

Toluene (for aromatic compounds)[8]

The initial screening should be performed on a small scale to determine the optimal solvent or solvent pair and the approximate ratios.

Experimental Protocols

Small-Scale Solvent Screening

Objective: To identify the most suitable solvent system for the recrystallization of Methyl 2-(2-furyl)benzoate.

Materials:

-

Crude Methyl 2-(2-furyl)benzoate (~50 mg per test)

-

Test tubes or small vials

-

Selection of potential solvents (Methanol, Ethanol, Isopropanol, Acetone, Toluene, Water)

-

Hot plate or water bath

-

Pasteur pipettes

Procedure:

-

Place a small amount of the crude compound into a test tube.

-

Add the chosen solvent dropwise at room temperature, observing the solubility. An ideal solvent will not dissolve the compound at this stage.

-

Heat the mixture gently. Continue adding the solvent dropwise until the solid completely dissolves.

-

Allow the solution to cool slowly to room temperature.

-

If crystals form, place the test tube in an ice bath to maximize the yield.

-

If no crystals form, it may indicate that too much solvent was added or the solvent is not suitable.

-

For mixed-solvent systems, dissolve the compound in the primary solvent (e.g., hot ethanol) and then add the anti-solvent (e.g., water) dropwise until the solution becomes cloudy (the cloud point). Add a few drops of the primary solvent to redissolve the precipitate and then allow it to cool.

Bulk Recrystallization Protocol (Methanol/Water System)

This protocol is based on the anticipated solubility profile and should be optimized based on the results of the solvent screening.

Materials:

-

Crude Methyl 2-(2-furyl)benzoate

-

Methanol (reagent grade)

-

Deionized water

-

Erlenmeyer flask

-

Hot plate with magnetic stirring

-

Condenser (optional, to prevent solvent evaporation)

-

Büchner funnel and flask

-

Filter paper

-

Watch glass

-

Oven or vacuum desiccator

Step-by-Step Methodology:

-

Dissolution: Place the crude Methyl 2-(2-furyl)benzoate into an Erlenmeyer flask. Add a minimal amount of methanol and a stir bar. Gently heat the mixture on a hot plate with stirring. Continue adding methanol in small portions until the solid is completely dissolved. Causality: Using the minimum amount of hot solvent is crucial to ensure the solution is saturated, which is necessary for a good yield of crystals upon cooling.[2]

-

Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization in the funnel. Use a pre-warmed funnel and receiving flask.

-

Inducing Crystallization: Remove the flask from the heat. Slowly add deionized water dropwise to the hot methanolic solution with continuous swirling until a faint, persistent cloudiness is observed. Add a few drops of methanol to redissolve the initial precipitate and obtain a clear solution. Causality: The addition of water as an anti-solvent decreases the solubility of the organic compound, bringing the solution to its saturation point and inducing nucleation.

-

Crystal Growth: Cover the flask with a watch glass and allow it to cool slowly to room temperature without disturbance. Slow cooling is essential for the formation of large, pure crystals.[9] Placing the flask in an insulated container can promote slower cooling.

-

Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

-

Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel and a pre-weighed piece of filter paper.

-

Washing: Wash the crystals with a small amount of a cold methanol/water mixture (the same ratio as the final crystallization mixture) to remove any adhering mother liquor. Causality: Using a cold solvent for washing minimizes the dissolution of the purified crystals.

-

Drying: Dry the crystals on the filter paper by drawing air through the funnel for a few minutes. Transfer the filter paper with the crystals to a watch glass and dry to a constant weight in a well-ventilated area, a low-temperature oven, or a vacuum desiccator.

Characterization of Recrystallized Product

Purity Assessment:

-

Melting Point Analysis: Determine the melting point of the dried, recrystallized product. A sharp melting point range close to the literature value (if found) indicates high purity. Impurities typically broaden and depress the melting point.

-

Chromatographic Analysis (TLC, HPLC, GC): Compare the purity of the recrystallized product with the crude material.

-

Spectroscopic Analysis (¹H NMR, ¹³C NMR, IR): Confirm the chemical identity and structural integrity of the purified compound.

Visualization of the Recrystallization Workflow

Sources

- 1. mt.com [mt.com]

- 2. youtube.com [youtube.com]

- 3. Methyl 2-(2-furyl)benzoate | 39732-01-9 - BuyersGuideChem [buyersguidechem.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Methyl benzoate - Wikipedia [en.wikipedia.org]

- 6. methyl 2-furoate, 611-13-2 [thegoodscentscompany.com]

- 7. Methyl 2-furoate | C6H6O3 | CID 11902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. rubingroup.org [rubingroup.org]

- 9. chem.libretexts.org [chem.libretexts.org]

Introduction: The Rise of Furan-Based Materials in Organic Electronics

An Application Guide to Methyl 2-(2-furyl)benzoate Derivatives for Organic Electronics

Prepared by: Gemini, Senior Application Scientist

The field of organic electronics, which leverages carbon-based materials for devices like flexible displays, printable solar cells, and wearable sensors, is in a constant search for novel molecules with superior performance and sustainability. While thiophene-based compounds have historically dominated the landscape, there is a growing interest in furan-based analogues.[1][2] Furan, a five-membered aromatic heterocycle containing an oxygen atom, offers distinct advantages. It can be derived from renewable biomass resources, presenting a more sustainable alternative to petroleum-derived precursors.[2] From an electronic standpoint, the oxygen atom in furan, being more electronegative and smaller than sulfur, imparts unique properties such as better molecular planarity and altered intermolecular interactions, which can lead to superior charge transport characteristics.[3]

Methyl 2-(2-furyl)benzoate and its derivatives represent a promising, yet underexplored, class of materials within this domain. This scaffold combines the electron-rich furan moiety with a benzoate group, creating a donor-acceptor type structure that is fundamental for tuning the electronic and photophysical properties of organic semiconductors. This guide provides a comprehensive overview, from synthesis to device application, for researchers and scientists interested in harnessing the potential of these molecules.

Core Molecular Structure and Design Principles

The foundational structure of methyl 2-(2-furyl)benzoate provides a versatile platform for chemical modification. The furan ring typically acts as the electron-donating component, while the benzoate moiety can be functionalized to modulate the molecule's electron-accepting character and solid-state packing. The strategic placement of substituents allows for precise tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, a critical aspect of designing materials for specific electronic applications like Organic Field-Effect Transistors (OFETs) or Organic Light-Emitting Diodes (OLEDs).[4]

Caption: Molecular design strategy for tuning material properties.

Part 1: Synthesis and Characterization Protocols

A robust and reproducible synthesis is the cornerstone of materials research. The most efficient route to methyl 2-(2-furyl)benzoate derivatives is through a palladium-catalyzed Suzuki cross-coupling reaction. This method is widely recognized for its high yields and tolerance of various functional groups.[5][6]

Protocol 1: Synthesis of Methyl 2-(2-furyl)benzoate

This protocol details the coupling of methyl 2-bromobenzoate with 2-furylboronic acid.

Causality Behind Experimental Choices:

-

Catalyst: Pd(PPh₃)₄ is a common and effective palladium(0) catalyst for Suzuki couplings. It is crucial for the oxidative addition step of the catalytic cycle.[7][8]

-

Base: K₂CO₃ is a moderately strong inorganic base. Its role is to activate the boronic acid, forming a more nucleophilic boronate species, which is essential for the transmetalation step. An aqueous solution is often used to facilitate this process.[5]

-

Solvent System: A mixture like Toluene/Ethanol/Water provides a biphasic system that dissolves both the organic starting materials and the inorganic base, allowing the reaction to proceed efficiently at the interface.

Caption: Workflow for synthesis and purification.

Materials:

-

Methyl 2-bromobenzoate (1.0 eq)

-

2-Furylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

-

Potassium carbonate (K₂CO₃) (3.0 eq)

-

Toluene

-

Ethanol

-

Deionized Water

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate (EtOAc) & Hexanes for chromatography

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

-

Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add methyl 2-bromobenzoate (e.g., 2.15 g, 10 mmol), 2-furylboronic acid (1.34 g, 12 mmol), and Pd(PPh₃)₄ (347 mg, 0.3 mmol).

-

Solvent and Base Addition: Add toluene (30 mL) and ethanol (10 mL). In a separate beaker, dissolve K₂CO₃ (4.14 g, 30 mmol) in deionized water (10 mL) and add it to the reaction flask.

-

Reaction: Attach a condenser and heat the mixture to reflux (approximately 95°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Workup: Cool the reaction to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate (50 mL). Wash the organic layer sequentially with water (2 x 30 mL) and brine (30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Characterization: Combine the pure fractions and remove the solvent. Characterize the final product (typically a pale yellow oil or solid) by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Part 2: Physicochemical Properties & Characterization

Understanding the optical and electronic properties of the synthesized materials is crucial for evaluating their potential in devices.[9]

Caption: Comprehensive material characterization workflow.

Protocol 2: Optical and Electrochemical Characterization

A. UV-Visible and Photoluminescence (PL) Spectroscopy

-

Purpose: To determine the optical bandgap (Eg) and light-emitting properties.

-

Procedure:

-

Prepare a dilute solution of the compound in a suitable solvent (e.g., chloroform or THF) at a concentration of ~10⁻⁵ M.

-

Record the UV-Vis absorption spectrum. The onset of the lowest energy absorption band (λonset) can be used to estimate the optical bandgap using the formula: Eg = 1240 / λonset (nm).

-

Using a fluorometer, excite the solution at the wavelength of maximum absorption (λmax) and record the emission spectrum. The resulting PL spectrum reveals the color and efficiency of light emission.[10]

-

B. Cyclic Voltammetry (CV)

-

Purpose: To determine the HOMO and LUMO energy levels, which govern charge injection and transport.[4]

-

Procedure:

-

Prepare a solution of the compound (~1 mM) in an anhydrous, degassed solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

-

Use a standard three-electrode setup: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.

-

Record the cyclic voltammogram. The onset of the first oxidation potential (Eox) and reduction potential (Ered) are used to estimate the HOMO and LUMO levels, respectively, relative to a ferrocene/ferrocenium (Fc/Fc⁺) internal standard.

-

Formulas:

-

HOMO (eV) = -[Eox - EFc/Fc⁺ + 4.8]

-

LUMO (eV) = -[Ered - EFc/Fc⁺ + 4.8]

-

-

Typical Properties of Furan-Benzoate Derivatives

| Property | Typical Range | Significance |

| Optical Bandgap (Eg) | 2.5 - 3.5 eV | Determines the color of absorption/emission and influences device application (e.g., blue emitters need wider bandgaps). |

| HOMO Level | -5.0 to -5.8 eV | Affects air stability (deeper is better) and hole injection from the anode. |

| LUMO Level | -2.0 to -3.0 eV | Affects electron injection from the cathode and n-type transport capability. |

| Decomposition Temp. (Td) | > 250 °C | High thermal stability is required for device fabrication (e.g., via vacuum deposition) and long-term operational stability. |

Part 3: Application in Organic Field-Effect Transistors (OFETs)

OFETs are fundamental building blocks for organic electronics, and their performance provides a direct measure of a material's charge-transport capabilities.[11]

Caption: Schematic of a typical OFET device architecture.

Protocol 3: Fabrication and Testing of a Solution-Processed OFET

Causality Behind Experimental Choices:

-

Substrate: Heavily doped silicon wafers with a thermally grown SiO₂ layer are standard, acting as the gate and gate dielectric, respectively.

-

Surface Treatment: Treating the SiO₂ with a silanizing agent like octadecyltrichlorosilane (OTS) creates a hydrophobic, low-surface-energy interface that promotes better molecular ordering of the organic semiconductor, which is critical for achieving high charge carrier mobility.

-

Deposition: Spin-coating is a simple and effective method for depositing uniform thin films from solution, making it ideal for rapid material screening.

Materials & Equipment:

-

n⁺⁺-Si/SiO₂ wafers (300 nm SiO₂)

-

Synthesized methyl 2-(2-furyl)benzoate derivative

-

High-purity solvent (e.g., chlorobenzene or toluene)

-

Octadecyltrichlorosilane (OTS) for surface treatment

-

Spin-coater

-

Thermal evaporator with shadow masks

-

Semiconductor parameter analyzer

Procedure:

-

Substrate Cleaning: Clean the Si/SiO₂ substrates by sonicating them sequentially in deionized water, acetone, and isopropanol (15 min each). Dry the substrates under a stream of N₂.

-

Surface Treatment: Place the cleaned substrates in a vacuum desiccator along with a vial containing a few drops of OTS. Apply vacuum for 1-2 hours to allow for vapor-phase silanization. This step creates a self-assembled monolayer that improves the semiconductor film quality.

-

Semiconductor Deposition: Prepare a solution of the furan-benzoate derivative (e.g., 5-10 mg/mL) in chlorobenzene. Spin-coat the solution onto the OTS-treated substrates (e.g., at 2000 rpm for 60 s).

-

Annealing: Anneal the films on a hotplate (e.g., at 80-120°C for 30 min) to remove residual solvent and improve molecular ordering.

-

Electrode Deposition: Using a thermal evaporator and a shadow mask, deposit top-contact source and drain electrodes (typically 50 nm of gold) onto the semiconductor layer.

-

Device Testing: Use a semiconductor parameter analyzer in a probe station to measure the output and transfer characteristics of the OFET. From these curves, key performance metrics such as charge carrier mobility (μ), on/off current ratio (Ion/Ioff), and threshold voltage (Vth) can be extracted.

References

-

Title: Synthesis of New 2-Arylbenzo[ b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media Source: PubMed URL: [Link]

-

Title: Synthesis of methyl benzoate with substituents a,b Source: ResearchGate URL: [Link]

-

Title: Methyl-2-formyl benzoate: A Review of Synthesis and Applications Source: ResearchGate URL: [Link]

-

Title: Methyl 2-(thiophene-2-carboxamido)benzoate Source: National Center for Biotechnology Information URL: [Link]

-

Title: Synthesis of furan-based molecule for organic electronics Source: Nanyang Technological University URL: [Link]

-

Title: Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics Source: PubMed URL: [Link]

-

Title: Furan-based materials for organic electronics Source: Nanyang Technological University URL: [Link]

-

Title: (PDF) Synthesis and Characterization of Some Organic Semiconductor Materials for Optoelectronics Source: ResearchGate URL: [Link]

-

Title: Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products Source: National Center for Biotechnology Information URL: [Link]

-

Title: Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media Source: MDPI URL: [Link]

-

Title: Methyl 2-furoate (CAS N° 611-13-2) Source: ScenTree URL: [Link]

-

Title: Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives Source: Royal Society of Chemistry URL: [Link]

-

Title: Furan semiconductors and their application in organic field-effect transistors Source: ResearchGate URL: [Link]

-

Title: Methyl 2-[(2-methylphenoxy)methyl]benzoate Source: National Center for Biotechnology Information URL: [Link]

-

Title: Benzo[b]furan-based host materials for blue fluorescent emitter to achieve an external quantum efficiency of 6.6% in organic light-emitting device Source: ResearchGate URL: [Link]

-

Title: Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst Source: MDPI URL: [Link]

-

Title: Optoelectronic characteristics of furan substituted thiophene/phenylene co-oligomer single crystals for organic lasing Source: Royal Society of Chemistry URL: [Link]

-

Title: Semiconductor characterization techniques Source: Wikipedia URL: [Link]

-

Title: Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications Source: MDPI URL: [Link]

-

Title: In-situ/operando characterization techniques for organic semiconductors and devices Source: Journal of Semiconductors URL: [Link]

-

Title: Control of the electrochemical and photophysical properties of N-substituted benzo[ghi]perylene derivatives Source: Royal Society of Chemistry URL: [Link]

-

Title: Characterization of Organic Semiconductor Materials and Devices for Organic Solar Cell Applications with Conductive and Photocon Source: ResearchGate URL: [Link]

-

Title: Recent Advances of Furan and Its Derivatives Based Semiconductor Materials for Organic Photovoltaics Source: ResearchGate URL: [Link]

-

Title: (PDF) Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0), Suzuki Cross Coupling Reaction: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities Source: ResearchGate URL: [Link]

-

Title: Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications Source: ResearchGate URL: [Link]

Sources

- 1. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 2. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 3. Optoelectronic characteristics of furan substituted thiophene/phenylene co-oligomer single crystals for organic lasing - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC03149K [pubs.rsc.org]

- 4. Control of the electrochemical and photophysical properties of N-substituted benzo[ghi]perylene derivatives - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis of New 2-Arylbenzo[ b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ossila.com [ossila.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols: Methyl 2-(2-furyl)benzoate in Materials Science

Prepared by: Dr. Gemini, Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

Methyl 2-(2-furyl)benzoate is a unique bifunctional molecule incorporating both a furan moiety and a methyl benzoate scaffold. While direct applications in materials science are emerging, its structure suggests significant potential as a versatile building block for advanced functional materials. The furan ring, a bio-derivable five-membered heterocycle, is renowned for its participation in reversible Diels-Alder reactions, paving the way for self-healing and thermally responsive polymers. Concurrently, the conjugated system formed by the furan and benzoate components offers intriguing possibilities for the development of novel organic electronic materials. This document provides a comprehensive overview of the prospective applications of Methyl 2-(2-furyl)benzoate, complete with detailed protocols for its synthesis and its theoretical integration into functional material systems.

Introduction and Rationale

The imperative for sustainable and intelligent materials has driven research towards innovative molecular building blocks. Methyl 2-(2-furyl)benzoate emerges as a compelling candidate, bridging the domains of renewable chemistry and high-performance materials. The furan component can be sourced from biomass, aligning with the principles of green chemistry.[1] Its inherent reactivity in [4+2] cycloaddition (Diels-Alder) reactions is a cornerstone for creating dynamic covalent bonds, which are essential for reprocessable and self-healing material networks.[2] Furthermore, the electronic interplay between the electron-rich furan ring and the electron-withdrawing benzoate group suggests its potential utility in organic semiconductors, a field where furan-based compounds have shown considerable promise.[3][4]

This guide will explore two primary hypothetical, yet scientifically grounded, applications of Methyl 2-(2-furyl)benzoate:

-

As a precursor for thermoresponsive, self-healing polymers via the Diels-Alder reaction.

-

As a fundamental unit in the synthesis of novel organic semiconductors.

We will first detail a robust synthetic protocol for Methyl 2-(2-furyl)benzoate itself, followed by specific experimental workflows for these potential applications.

Synthesis of Methyl 2-(2-furyl)benzoate

The synthesis of aryl-heteroaryl compounds is well-established through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, is a particularly effective method for this transformation due to its mild reaction conditions and high functional group tolerance.[5][6]

Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines the synthesis of Methyl 2-(2-furyl)benzoate from commercially available methyl 2-bromobenzoate and 2-furylboronic acid.

Diagram of the Synthetic Workflow

Caption: Workflow for the Suzuki-Miyaura synthesis of Methyl 2-(2-furyl)benzoate.

Materials and Reagents:

| Reagent/Material | Formula | M.W. | Amount | Moles (mmol) |

| Methyl 2-bromobenzoate | C₈H₇BrO₂ | 215.04 | 1.00 g | 4.65 |

| 2-Furylboronic acid | C₄H₅BO₃ | 111.89 | 0.62 g | 5.58 |

| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 1155.56 | 0.27 g | 0.23 (5 mol%) |

| Sodium Carbonate | Na₂CO₃ | 105.99 | 0.98 g | 9.30 |

| Toluene | C₇H₈ | - | 20 mL | - |

| Deionized Water | H₂O | - | 10 mL | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | - | As needed | - |

| Silica Gel (for chromatography) | SiO₂ | - | As needed | - |

| Ethyl Acetate/Hexane | - | - | As needed | - |

Protocol:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 2-bromobenzoate (1.00 g, 4.65 mmol), 2-furylboronic acid (0.62 g, 5.58 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.27 g, 0.23 mmol).

-

Solvent and Base Addition: Add toluene (20 mL). In a separate beaker, dissolve sodium carbonate (0.98 g, 9.30 mmol) in deionized water (10 mL) and add this aqueous solution to the reaction flask.

-